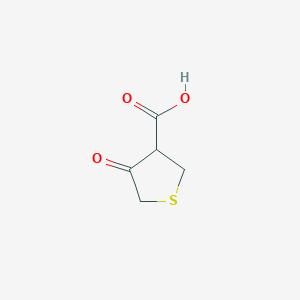

4-Oxothiolane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

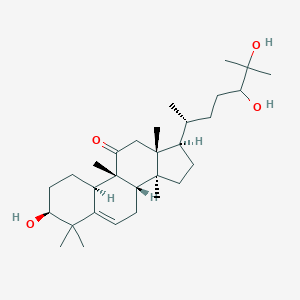

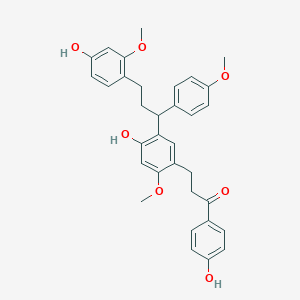

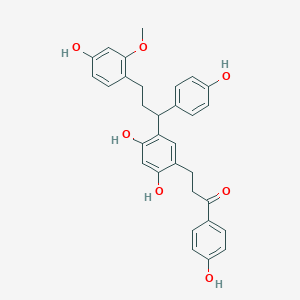

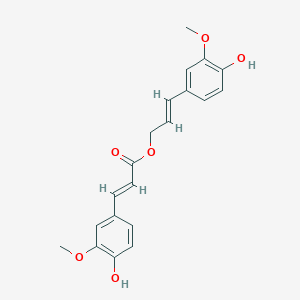

4-Oxothiolane-3-carboxylic acid is a heterocyclic compound that has been studied for its potential use in synthetic chemistry. It serves as a synthetic equivalent for α-acrylate and α-crotonate anions, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The compound has been utilized in the formal synthesis of integerrinecic acid, a natural product, demonstrating its utility in the field of natural product chemistry .

Synthesis Analysis

The synthesis of derivatives of 4-oxothiolane-3-carboxylic acid involves base-promoted fragmentation of C-alkylation products. For instance, methyl 4-oxothiolane-3-carboxylate and its methyl 2-methyl derivative undergo fragmentation to yield α-substituted acrylates and crotonates in good yields . This method showcases the versatility of 4-oxothiolane-3-carboxylic acid derivatives in synthesizing complex molecules. Additionally, rapid synthesis methods have been developed for related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, which is synthesized from commercially available precursors through Vilsmeier reaction and oxidation, indicating the potential for efficient synthesis of 4-oxothiolane-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of 4-oxothiolane-3-carboxylic acid derivatives is confirmed using various spectroscopic techniques. For example, 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been characterized by 1H-NMR, 13C-NMR, IR, and ESI or HRMS spectra . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

4-Oxothiolane-3-carboxylic acid derivatives participate in various chemical reactions that are pivotal in the synthesis of biologically active compounds. For instance, the derivatives have been designed and synthesized with different substituents to evaluate their potential as HIV integrase inhibitors . Moreover, biphenyl-4-carboxylic acid derivatives of 4-oxothiazolidin-3-yl amides have been synthesized through a series of reactions involving aryl hydrazones and thioglycolic acid, followed by reaction with aromatic aldehydes . These reactions demonstrate the chemical reactivity and applicability of 4-oxothiolane-3-carboxylic acid derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxothiolane-3-carboxylic acid derivatives are crucial for their application in synthesis and drug design. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the successful synthesis and characterization of these compounds suggest that they possess stable and suitable properties for further chemical manipulation and evaluation . Additionally, an improved synthesis of a related compound, L-2-oxothiazolidine-4-carboxylic acid, which does not require hazardous reagents like phosgene, indicates advancements in the synthesis of these compounds with better safety profiles .

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, can inhibit microbial growth in fermentative processes. These acids damage cell membranes and decrease microbial internal pH, affecting the production of biorenewable chemicals. Strategies to increase microbial tolerance include metabolic engineering and the development of robust microbial strains (Jarboe, Royce, & Liu, 2013).

Photodissociation Dynamics of Carboxylic Acids

The study of photodissociation dynamics of carboxylic acids reveals insights into the energy partitioning in the formation of photoproducts like OH. This research helps understand the effect of the C-C bond's nature on dissociation dynamics, with implications for atmospheric chemistry and environmental sciences (Naik et al., 2003).

Liquid-Liquid Extraction of Carboxylic Acids

Advancements in solvent technologies for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlight the importance of selecting efficient solvents for the recovery of carboxylic acids. This research is particularly relevant for the production of bio-based plastics and other organic acids (Sprakel & Schuur, 2019).

Oxadiazole Derivatives as Carboxylic Acid Surrogates

The oxadiazole core is explored for its pharmacological properties and as a surrogate for carboxylic acids in medicinal chemistry. This research demonstrates the versatility of oxadiazole-containing compounds in drug development, highlighting the potential for new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Biotechnological Routes from Lactic Acid

Lactic acid serves as a precursor for various chemicals through biotechnological routes, demonstrating the significance of carboxylic acids in green chemistry. This research emphasizes the potential of lactic acid in producing valuable chemicals for industrial applications (Gao, Ma, & Xu, 2011).

Safety And Hazards

The safety and hazards associated with “4-Oxothiolane-3-carboxylic acid” are not explicitly mentioned in the sources I found. However, it’s important to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions of research involving “4-Oxothiolane-3-carboxylic acid” are not explicitly mentioned in the sources I found. However, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years, suggesting potential future directions in this field56.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.

Propriétés

IUPAC Name |

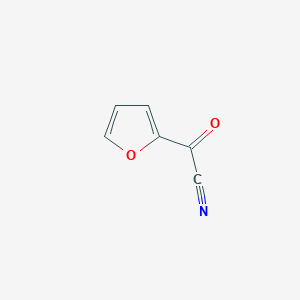

4-oxothiolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-4-2-9-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOSFKISUJSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623004 |

Source

|

| Record name | 4-Oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxothiolane-3-carboxylic acid | |

CAS RN |

126856-34-6 |

Source

|

| Record name | 4-Oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.